16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one
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Overview
Description
Leucanicidin is a novel insecticidal macrolide produced by the bacterium Streptomyces halstedii. This compound has garnered attention due to its potent insecticidal properties, making it a valuable asset in agricultural pest control .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leucanicidin is typically isolated from the mycelia of Streptomyces halstedii. The mycelia are extracted with acetone, and after the removal of the solvent in vacuo, the active substance is transferred to chloroform. The compound is then isolated using Silicar CC-7 column chromatography with a benzene-ethyl acetate mixture (60:40) and crystallized as needles from chloroform-hexane .
Industrial Production Methods: Industrial production of leucanicidin involves large-scale fermentation of Streptomyces halstedii under controlled conditions. The fermentation broth is processed to extract and purify leucanicidin using similar methods as described above, but on a larger scale to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions: Leucanicidin undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of multiple functional groups such as hydroxyl, methoxyl, and carbonyl groups allows for diverse chemical reactivity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize leucanicidin.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of leucanicidin .
Scientific Research Applications
Leucanicidin has several scientific research applications:
Chemistry: It serves as a model compound for studying macrolide structures and their reactivity.
Biology: Leucanicidin’s insecticidal properties make it a subject of interest in entomological studies.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its structural similarity to other macrolide antibiotics.
Industry: Its insecticidal properties are harnessed in agricultural pest control to protect crops from insect damage
Mechanism of Action
Leucanicidin exerts its insecticidal effects by disrupting the cellular processes of insects. It targets specific molecular pathways, leading to the inhibition of vital functions and ultimately causing the death of the insect. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the insect’s nervous system and metabolic processes .
Comparison with Similar Compounds
Leucanicidin is unique due to its specific structure and insecticidal properties. Similar compounds include:
Bafilomycin A1: Another macrolide with antimicrobial properties.
Endophenasides: A family of phenazine glycosides that share the same methyl-rhamnosyl moiety as leucanicidin.
Uniqueness: Leucanicidin’s uniqueness lies in its dual role as both an insecticidal and potential antimicrobial agent. Its structural features, such as the presence of multiple hydroxyl and methoxyl groups, contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
16-[4-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O13/c1-21(2)37-26(7)32(53-41-39(51-13)36(46)35(45)29(10)52-41)20-42(48,55-37)28(9)34(44)27(8)38-30(49-11)16-14-15-22(3)17-24(5)33(43)25(6)18-23(4)19-31(50-12)40(47)54-38/h14-16,18-19,21,24-30,32-39,41,43-46,48H,17,20H2,1-13H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLYTTUTONVURR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC3C(C(C(C(O3)C)O)O)OC)O)O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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